N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide -

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide

Catalog Number: EVT-3693549
CAS Number:
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1-phenyl-1H-pyrazol-5-yl core substituted at the 4-position with an acetyl group and at the 5-position with an N-methylbenzamide moiety further substituted with a quinazolinone ring system. []
  • Relevance: This compound shares the core 1-phenyl-1H-pyrazol-5-yl structure with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. The key difference lies in the substituents at the 4- and 5-positions of the pyrazole ring. While N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide possesses an azepanylcarbonyl group at the 4-position and a benzamide at the 5-position, this related compound features an acetyl group and a more complex N-methylbenzamide substituent, respectively. Despite these variations, the shared core structure highlights a potential connection in their chemical synthesis or biological activity. (See []: https://www.semanticscholar.org/paper/db9a170b6b56fd0e5e400a6a63078e48193a528e)
  • Compound Description: This compound, designated as 5g in the study, is a diphenyl-1H-pyrazole derivative containing a cyano substituent. It exhibited 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1. Molecular docking studies suggest its potential as an activator of insect ryanodine receptors (RyR). []
  • Relevance: Both this compound and N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide belong to the pyrazole carboxamide class of compounds. While the former incorporates two 1-(4-fluorophenyl)-1H-pyrazole units linked by a carboxamide bridge, the latter features a single 1-phenyl-1H-pyrazole core. This structural similarity, particularly the presence of the pyrazole carboxamide moiety, suggests potential overlap in their chemical synthesis pathways or biological targets, despite differences in substituents and overall structure. (See []: https://www.semanticscholar.org/paper/2e82b72a1a9b685551de11641023793daed6b48b)
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. It exhibits 24-fold selectivity for Akt1 over Akt2, low activity in inducing HaCaT keratinocyte apoptosis, and potent anticancer cell proliferation activity. [] A validated UPLC-MS/MS method was developed for its quantification in dog plasma, demonstrating high oral bioavailability in dogs. []
  • Relevance: Though structurally distinct from N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, Hu7691 shares the common feature of a substituted pyrazole ring linked to a benzamide moiety. This structural motif suggests that both compounds could potentially interact with similar protein targets, although their specific binding modes and pharmacological activities might differ due to variations in their substituents and overall structures. (See []: https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e, []: https://www.semanticscholar.org/paper/2c35c7f5100fc24f2eb55aea234d47d9d81650fc)
  • Compound Description: This compound exhibits conformational chirality due to its non-symmetrical molecular structure. The crystal structure reveals chains of centrosymmetric rings formed by C-H⋯O and C-H⋯π(arene) hydrogen bonds. []
  • Compound Description: This series of compounds was investigated for anti-inflammatory activity. The parent compound, 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol, demonstrated moderate activity, while its aminomethyl derivatives, particularly those with dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties, exhibited greater potency than the standard drug diclofenac sodium. []
  • Relevance: These compounds share the 1-phenyl-1H-pyrazol-5-yl core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. Despite the different substitution patterns and lack of a benzamide group in these related compounds, the presence of the shared core structure suggests potential commonalities in their synthetic pathways or even some aspects of their biological activity. (See []: https://www.semanticscholar.org/paper/fc8349edb0db268117ae2d0fd9c7689a10e114c4)
  • Compound Description: This zwitterionic compound exists in its enolate form, with the pyrazolone ring exhibiting specific dihedral angles with the phenyl and benzothiazole ring systems. The crystal structure reveals one-dimensional chains formed by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-ol core structure with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, although in a different tautomeric form. Despite the variations in substituents and the presence of a benzothiazole moiety in the related compound, the shared core structure suggests potential similarities in their synthetic precursors or reaction pathways. (See []: https://www.semanticscholar.org/paper/3e532bc3c4b604d67366a2f4322e3b04099bf3fe)
  • Compound Description: TAK-063 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Its development involved structure-based drug design (SBDD) to optimize inhibitory activity, selectivity, and pharmacokinetic properties. TAK-063 exhibits high brain penetration in mice and has shown potential in treating schizophrenia. []
  • Relevance: While structurally distinct from N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, TAK-063 also incorporates a 1-phenyl-1H-pyrazol-5-yl unit within its structure. The presence of this common fragment highlights the importance of the 1-phenyl-1H-pyrazol-5-yl moiety in medicinal chemistry and suggests that both compounds might share some aspects of their synthetic routes. (See []: https://www.semanticscholar.org/paper/8cc08dc07e1680b7b51b7307e0e2a2b27d5b3eba)
  • Compound Description: This compound features a 1-phenyl-4,5-dihydro-1H-pyrazol-5-yl core with a pyridin-2-yl substituent at the 3-position and a diethylamino-phenyl group at the 5-position. The crystal structure reveals an envelope conformation for the pyrazoline ring and highlights specific dihedral angles between the aromatic rings. []
  • Relevance: This compound is structurally related to N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide through the shared 1-phenyl-pyrazol-5-yl moiety, albeit in a partially saturated form. The presence of different substituents and the dihydropyrazole ring in the related compound suggest potential variations in their chemical properties and biological activities. (See []: https://www.semanticscholar.org/paper/ae89a389fc0b6ba83b64b86127ca317632006e14)
  • Compound Description: This class of compounds was synthesized via a novel method utilizing dilithiated C(α),N-phenylhydrazones and methyl 2-(aminosulfonyl)benzoate. The method provides a new route for preparing 2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides, which could have potential applications in medicinal chemistry. []
  • Compound Description: DRC-KS1 and DRC-KS2 were identified as potential inhibitors of Staphylococcus aureus sortase A through computational docking studies. While DRC-KS1 showed an MIC of 108.2 µg/mL, DRC-KS2 exhibited a lower MIC of 45.8 µg/mL against S. aureus sortase A. []
  • Compound Description: This compound features a complex structure with a central eight-membered ring system linked to a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety via an N-methylbenzamide linker. The crystal structure reveals specific dihedral angles between the rings and highlights C(ar)—H⋯O hydrogen bonds contributing to a three-dimensional network. []
  • Compound Description: This compound, formed unexpectedly from a microwave-mediated reaction, features a 1-phenyl-1H-pyrazol-5-amine core. The crystal structure reveals centrosymmetric dimers linked by C-H···π(arene) hydrogen bonds, further connected into sheets by π-π stacking interactions. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-yl core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, though it exists as a primary amine rather than an amide. The presence of tert-butyl and 4-chlorobenzyl substituents further differentiates it from the target compound. Despite these variations, the shared core structure suggests they could be categorized within the same broader chemical family and potentially share some common synthetic building blocks. (See []: https://www.semanticscholar.org/paper/15dfa4dd5c17a3434cae5a4c183e64aba0057d1b)
  • Compound Description: This class of compounds was synthesized using a method involving dilithiated C(α),N-phenylhydrazones and methyl hydrogen phthalate, offering a new approach for their preparation. []
  • Relevance: These compounds share the 1-phenyl-1H-pyrazol-5-yl core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. While they feature a benzoic acid substituent at the 2-position of the pyrazole ring, the target compound has a distinct substitution pattern. Despite these variations, the presence of the shared core structure suggests potential commonalities in their synthetic starting materials or early-stage reaction pathways. (See []: https://www.semanticscholar.org/paper/9d26538a1e9bec4cf0f1ec89b7b1c1f194521ef8)
  • Compound Description: This compound demonstrated moderate herbicidal and fungicidal activities. Its crystal structure, determined through X-ray diffraction, revealed a monoclinic system with specific cell parameters and space group. The molecular structure is characterized by intramolecular hydrogen bonds and weak intermolecular interactions. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-yl core structure with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. The key difference lies in the substituents at the 3 and 5 positions of the pyrazole ring. Despite the differences in the substituents, the presence of the shared core structure suggests that these compounds might be grouped within the same broader chemical family. (See []: https://www.semanticscholar.org/paper/10893e8358a858147d17b77d3f78118483d5a7bc)
  • Compound Description: Synthesized via microwave irradiation, this compound contains a pyrazolo[3,4-b]pyridine system. The crystal structure analysis reveals planarity within the system, except for two specific carbon atoms. Intermolecular hydrogen bonds involving one of the NH groups contribute to the formation of infinite chains. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazole core structure with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, although it is incorporated into a more complex pyrazolo[3,4-b]pyridine system. This structural similarity suggests that both compounds could be grouped under the broader category of pyrazole derivatives, hinting at potential commonalities in their synthetic origins or reactivity. (See []: https://www.semanticscholar.org/paper/b0e6aaf442ac8b9db2ac4565cf43fde85f4dc40d)
  • Compound Description: This compound features two pyrazole rings, one of which is in its dihydro form, each linked to two phenyl rings. The crystal structure reveals planarity within the pyrazole rings and specific dihedral angles between the rings. []
  • Relevance: This compound shares the 1,3-diphenyl-1H-pyrazol-5-yl core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, although it is further substituted at the 4-position with another dihydropyrazole ring. This structural similarity suggests that both compounds could belong to the broader class of substituted pyrazoles and might share some common synthetic precursors. (See []: https://www.semanticscholar.org/paper/bf93e4868f6298f5cdd7748786b7c7e2fac17f18)
  • Compound Description: This compound features a pyrazole ring and a dihydropyrazole ring, with a specific dihedral angle between them. The crystal structure reveals centrosymmetric tetramers formed through C—H⋯O hydrogen bonds, alongside C—H⋯π and π–π interactions. []
  • Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist developed as a potential antithrombotic agent. It exhibits potent inhibition of serotonin-amplified human platelet aggregation and has favorable pharmacokinetic properties. []
  • Relevance: While structurally distinct from N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, APD791 also incorporates a pyrazole ring linked to a benzamide moiety. This shared structural motif, though with different substituents and overall structures, highlights the importance of this specific scaffold in medicinal chemistry and suggests potential for interaction with related biological targets. (See []: https://www.semanticscholar.org/paper/e3e914b5bcbf3cc5447422f50eae32562cf31a59)
  • Compound Description: This study investigated the structure-activity relationship of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). The study identified key structural modifications that enhance potency and binding affinity, paving the way for developing more potent and selective mGluR5 modulators. []
  • Relevance: This series of compounds is directly related to N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, sharing the same core structure of 1,3-diphenyl-1H-pyrazol-5-yl benzamide. The study focuses on modifications to the benzamide moiety, providing valuable insights into how substituent changes can influence the activity and binding affinity of this class of compounds, including the target compound N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. (See []: https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103)
  • Compound Description: This compound adopts a keto–amine tautomeric form in the solid state. An intramolecular N—H⋯O hydrogen bond with an S(6) ring motif stabilizes its structure. Crystal packing is characterized by weak C—H⋯O hydrogen bonds, forming C(16) chains. []
  • Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. Despite different substituents at the 4-position, the shared core structure and potential for tautomerism suggest potential similarities in their chemical reactivity or possible biological activity. (See []: https://www.semanticscholar.org/paper/1c1fa1e13f462c26616b0a7354d797c66012fa78)
  • Compound Description: This compound crystallizes in the keto form and exhibits a specific dihedral angle between its phenyl and pyrazolone rings. An intramolecular N—H⋯O hydrogen bond stabilizes its structure. []
  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic systems, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. Its reactivity highlights the potential of this scaffold in developing diverse chemical libraries. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-yl core structure with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide, although it has a methylthio group at the 3-position and a benzo[d]imidazol-2-yl substituent at the 4-position. Despite the differences in substituents, the shared core structure emphasizes their common belonging to the broader family of substituted pyrazole derivatives. (See []: https://www.semanticscholar.org/paper/c3bd01ec01e7163d33c073c755d326e142a43679)
  • Compound Description: This non-planar compound features two 4‐formyl‐3‐methyl‐1‐phenyl‐1H‐pyrazol‐5‐yl units linked by a sulfide bridge. The crystal structure is characterized by intermolecular C—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5-yl core with N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. The presence of a formyl group at the 4-position and a sulfide linker connecting two pyrazole units distinguishes it from the target compound. Nevertheless, the shared core structure suggests the possibility of common synthetic intermediates or strategies in their synthesis. (See []: https://www.semanticscholar.org/paper/2009e7cddc004e4e77a2e814c1e2e5e0b34c7569)
  • Compound Description: This compound features a 1-phenyl-1H-pyrazol-5-yl core with an ethoxycarbonyl substituent at the 3-position and a 4-chlorobenzoyl group at the 5-position. The crystal structure reveals π–π stacking interactions between the molecules, and the ethyl group exhibits disorder. []
  • Compound Description: This nickel(II) complex features two Schiff base ligands, each derived from a 4-[(Z)-(4-fluorobenzylamino)phenylmethylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one unit. The complex exhibits a distorted square-planar geometry around the nickel ion. []
  • Relevance: This complex incorporates the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core structure, also present in N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide. Despite the presence of the nickel ion and the distinct Schiff base ligands in the complex, the shared core structure suggests potential commonalities in their synthetic precursors or early-stage reaction pathways. (See []: https://www.semanticscholar.org/paper/aad1c9459e4f926d75af9f84eb902998a7968f4e)
  • Compound Description: This copper(II) complex consists of two 4-(1-iminoethyl)-3-methyl-1-phenyl-1H-pyrazol-5-olate ligands coordinated to the copper ion in a square-planar geometry. The crystal structure reveals weak C—H⋯N hydrogen bonds linking the molecules. []
  • Compound Description: This compound features a 3-methyl-1-phenyl-1H-pyrazol-5-yl core with a 4-chlorobenzoyl group at both the 4- and 5-positions. The crystal structure reveals specific dihedral angles between the pyrazole ring and the three benzene rings. []

Properties

Product Name

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide

IUPAC Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H24N4O2/c28-22(18-11-5-3-6-12-18)25-21-20(23(29)26-15-9-1-2-10-16-26)17-24-27(21)19-13-7-4-8-14-19/h3-8,11-14,17H,1-2,9-10,15-16H2,(H,25,28)

InChI Key

IEABVCIPIYBNIE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.